1-(2-naphthylmethyl)-1H-indole-2,3-dione
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Overview
Description
1-(2-naphthylmethyl)-1H-indole-2,3-dione is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, in particular, has garnered attention due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-naphthylmethyl)-1H-indole-2,3-dione typically involves the reaction of naphthalen-2-ylmethylamine with isatin (indole-2,3-dione) under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2-naphthylmethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, quinones, and indoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-naphthylmethyl)-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Investigated for its potential antiviral and antimicrobial activities.
Medicine: Explored for its potential use in developing new therapeutic agents for treating viral infections and other diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2-naphthylmethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antiviral activity by binding to viral surface glycoproteins, thereby inhibiting viral entry and replication. Molecular dynamics and docking simulations have demonstrated its strong binding affinity to herpes simplex virus (HSV) surface glycoproteins B (gB) and D (gD) .
Comparison with Similar Compounds
Similar Compounds
- 1-(Naphthalen-1-ylmethyl)indole-2,3-dione
- 5-Bromo-1-(naphthalen-1-ylmethyl)indole-2,3-dione
- 1-Methyl-1H-indole-2,3-dione
- 1-Ethyl-1H-indole-2,3-dione
Uniqueness
1-(2-naphthylmethyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its naphthalene moiety enhances its binding affinity to certain molecular targets, making it a valuable compound for antiviral research .
Properties
IUPAC Name |
1-(naphthalen-2-ylmethyl)indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2/c21-18-16-7-3-4-8-17(16)20(19(18)22)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJURTBBMRUNASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4C(=O)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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